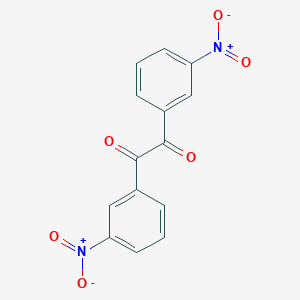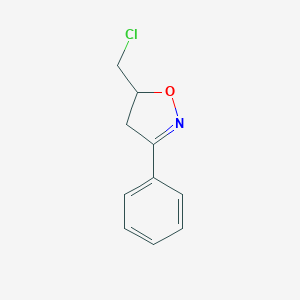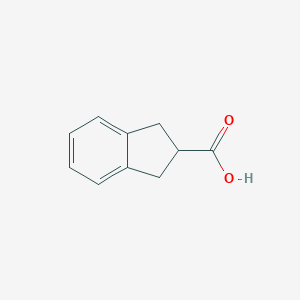
2,3-dihydro-1H-indene-2-carboxylic acid
Vue d'ensemble
Description
2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound with the molecular formula C10H10O2 . It is also known by other names such as 2-Indancarboxylic Acid, indane-2-carboxylic acid, and Indan-2-carboxylic acid .
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-indene-2-carboxylic acid involves several steps. One method involves the use of hydrogen chloride in 1,4-dioxane and water at 60 - 70℃ for 41 hours . Another method involves the use of oxalyl dichloride and a catalytic amount of dimethylformamide in chloroform at 20℃ for 1 hour .
Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-indene-2-carboxylic acid consists of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The InChIKey of the compound is XUDCMQBOWOLYCF-UHFFFAOYSA-N .
Chemical Reactions Analysis
2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions. For instance, it has been used as an intermediate in the synthesis of IN-KG 433, an impurity of Indoxacarb, an oxadiazine pesticide .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydro-1H-indene-2-carboxylic acid include a molecular weight of 162.18 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has one hydrogen bond donor and two hydrogen bond acceptors .
Applications De Recherche Scientifique
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : “2,3-dihydro-1H-indene-2-carboxylic acid” is used in the design and synthesis of indene derivatives as retinoic acid receptor α (RARα) agonists . These compounds have shown moderate RARα binding activity and potent antiproliferative activity .
- Methods of Application or Experimental Procedures : The compound is used as a starting material in the synthesis of various heterocyclic compounds. In one study, a series of novel indene-derived retinoic acid receptor α (RARα) agonists were designed and synthesized . The use of receptor binding, cell proliferation, and cell differentiation assays demonstrated the activity of these compounds .
- Results or Outcomes : In particular, 4- ( (3-isopropoxy-2,3-dihydro-1 H -inden-5-yl)-carbamoyl)benzoic acid, which showed a moderate binding affinity, exhibited a great potential to induce the differentiation of NB4 cells (68.88% at 5 μM) . This work established indene as a promising skeleton for the development of novel RARα agonists .
Application in Antiviral Research
- Specific Scientific Field : Antiviral Research
- Summary of the Application : “2,3-dihydro-1H-indene-2-carboxylic acid” derivatives have been reported as potential antiviral agents . For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Methods of Application or Experimental Procedures : The compound is used as a starting material in the synthesis of various heterocyclic compounds . In one study, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral properties .
- Results or Outcomes : The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
Application in Empathogen-Entactogens
- Specific Scientific Field : Empathogen-Entactogens
- Summary of the Application : A family of indane derivatives are empathogen-entactogens . They are very close derivatives of other empathogen-entactogens such as MDMA and MDA . Examples include MDAI and MDMAI .
- Methods of Application or Experimental Procedures : The compound is used as a starting material in the synthesis of various heterocyclic compounds . In one study, a series of novel indane-derived empathogen-entactogens were designed and synthesized .
- Results or Outcomes : The work established indene as a promising skeleton for the development of novel empathogen-entactogens .
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydro-1H-indene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDCMQBOWOLYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341796 | |
| Record name | indane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indene-2-carboxylic acid | |
CAS RN |
25177-85-9 | |
| Record name | indane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Indancarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

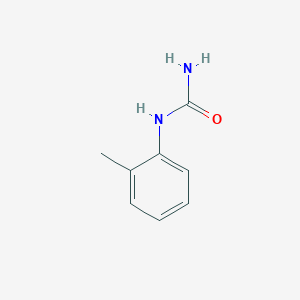
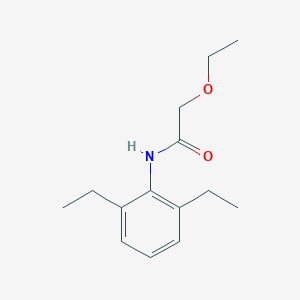
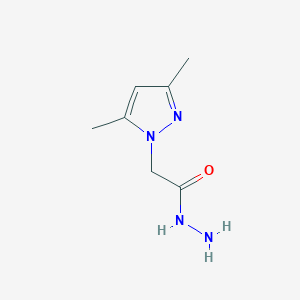
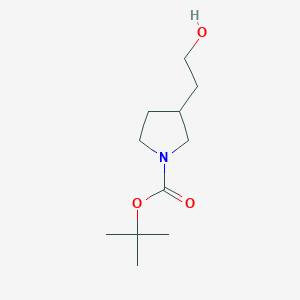
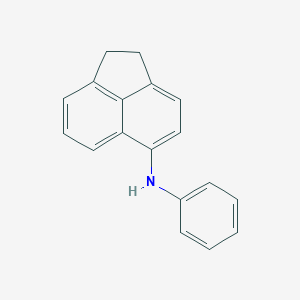
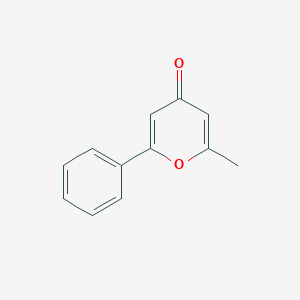
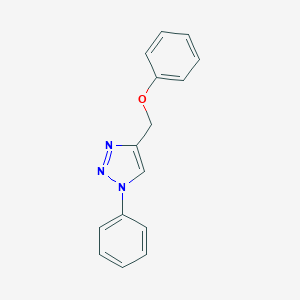
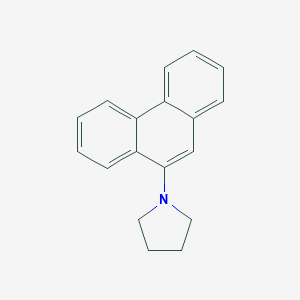
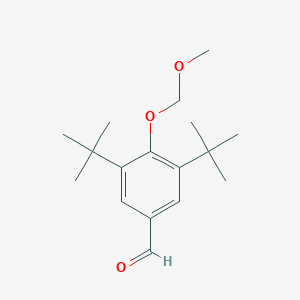
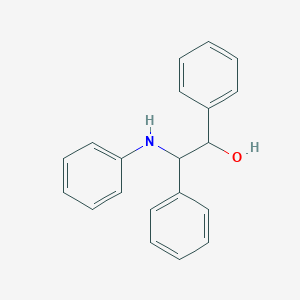
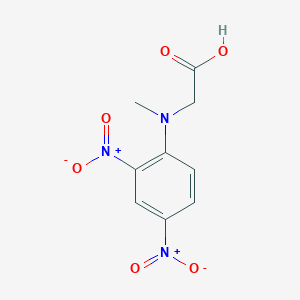
![5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one](/img/structure/B184185.png)
